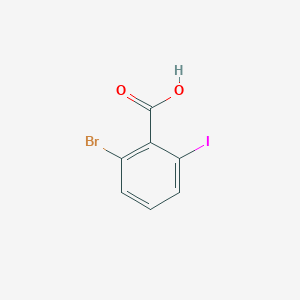

2-Bromo-6-iodobenzoic acid

Description

The exact mass of the compound 2-Bromo-6-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-6-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQGEYMPMWQTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698491 | |

| Record name | 2-Bromo-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022128-96-6 | |

| Record name | 2-Bromo-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Bromo-6-iodobenzoic acid from 2-bromobenzoic acid

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-iodobenzoic Acid via Directed ortho-Metalation

Executive Summary

This guide provides a comprehensive overview of the . The core strategy detailed is Directed ortho-Metalation (DoM), a powerful regioselective functionalization technique in modern organic synthesis. This document elucidates the underlying mechanistic principles, provides a detailed experimental protocol, and offers field-proven insights for researchers, scientists, and professionals in drug development. By explaining the causality behind experimental choices and grounding the protocol in authoritative references, this guide aims to serve as a practical and educational resource for the synthesis of this valuable dihalogenated aromatic building block.

Introduction: The Synthetic Value of 2-Bromo-6-iodobenzoic Acid

2-Bromo-6-iodobenzoic acid is a highly versatile synthetic intermediate, particularly valuable in the fields of medicinal chemistry and materials science. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This "orthogonal" reactivity enables the construction of complex molecular architectures from a single, strategically functionalized starting material. The synthesis of this compound, however, presents a regiochemical challenge. Standard electrophilic aromatic substitution on 2-bromobenzoic acid would not yield the desired 2,6-disubstituted pattern. The most robust and elegant solution is the application of Directed ortho-Metalation (DoM).

Mechanistic Principles: The Power of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful synthetic tool that facilitates the deprotonation of a position ortho to a directing metalation group (DMG) on an aromatic ring.[1] This process generates a stabilized aryllithium intermediate, which can then be trapped by a wide range of electrophiles.

The Role of the Directing Metalation Groups (DMGs)

In the case of 2-bromobenzoic acid, two functionalities collaborate to direct the metalation.

-

The Carboxylic Acid: The acidic proton of the carboxylic acid is the most reactive site. It is instantly deprotonated by the organolithium base to form a lithium carboxylate. This lithium carboxylate salt is the primary DMG. The Lewis basic oxygen atoms of the carboxylate coordinate to the Lewis acidic lithium of the organolithium reagent, pre-associating the base near the ortho positions.[2][3]

-

The Bromo Group: While weaker than the carboxylate, the bromine atom can also act as a DMG, further stabilizing the aryllithium intermediate at the adjacent C6 position through coordination.

This synergistic directionality strongly favors deprotonation at the C6 position over the C3 position.

Choice of Base and Stoichiometry

The choice of organolithium base is critical. Strong, non-nucleophilic bases are required.

-

Organolithium Reagents: Alkyllithiums such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), or hindered lithium amides like lithium diisopropylamide (LDA), are commonly employed.[4]

-

Stoichiometry: A minimum of two equivalents of the organolithium base is theoretically required.

-

Equivalent 1: Deprotonates the highly acidic carboxylic acid proton (pKa ≈ 4) to form the lithium carboxylate.

-

Equivalent 2: Deprotonates the much less acidic C-H bond at the C6 position (pKa ≈ 43).[4] In practice, an excess of the base (e.g., 2.2 to 2.5 equivalents) is often used to compensate for any degradation of the reagent and to overcome the formation of non-reactive aggregates.[5]

-

The Reaction Environment: Solvents and Temperature

The reaction is highly sensitive to the environment.

-

Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. These solvents solvate the lithium cation, breaking down the aggregates in which organolithium reagents typically exist, thereby increasing their basicity and reactivity.[4]

-

Temperature: The reaction must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). This is crucial for several reasons:

-

It prevents undesirable side reactions, such as the reaction of the organolithium base with the THF solvent.

-

It ensures the stability of the generated dianionic intermediate. At higher temperatures, this intermediate could undergo side reactions like benzyne formation via elimination of lithium bromide.[6]

-

The Electrophilic Quench

Once the dianion is formed, it is "quenched" by adding an electrophile. For this synthesis, the electrophile is molecular iodine (I₂). The highly nucleophilic carbon at the C6 position attacks the iodine molecule, forming the C-I bond and displacing an iodide ion to yield the final product.

Detailed Experimental Protocol

Safety Note: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper syringe/cannula techniques.[7]

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Bromobenzoic Acid | 201.02 | 5.00 g | 24.87 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 125 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 21.9 mL | 54.7 | 2.2 |

| Iodine (I₂) | 253.81 | 7.57 g | 29.8 | 1.2 |

-

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Argon/Nitrogen gas line with bubbler

-

Rubber septa

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Step-by-Step Procedure

-

Preparation: A 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.

-

Dissolution: 2-Bromobenzoic acid (5.00 g, 24.87 mmol) is added to the flask, followed by 75 mL of anhydrous THF via syringe. The mixture is stirred until the solid is fully dissolved.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M solution in hexanes, 21.9 mL, 54.7 mmol) is added dropwise to the stirred solution via syringe over 20-30 minutes. It is critical to maintain the internal temperature below -70 °C during the addition. A color change (typically to yellow or orange) is observed, indicating the formation of the dianion. The solution is stirred at -78 °C for an additional 1-2 hours.

-

Electrophilic Quench: Iodine (7.57 g, 29.8 mmol) is dissolved in 50 mL of anhydrous THF in a separate, dry flask under argon. This iodine solution is then added slowly to the dianion solution at -78 °C via cannula. The reaction is stirred at -78 °C for 1 hour.

-

Workup: The reaction is allowed to warm slowly to room temperature. It is then carefully quenched by the slow addition of 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is acidified to pH 1-2 with 2 M HCl. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) to yield 2-Bromo-6-iodobenzoic acid as a white to off-white solid.

Visualization of the Workflow

Caption: Overall workflow for the synthesis of 2-Bromo-6-iodobenzoic acid.

Mechanistic Visualization and Field Insights

Visualizing the Mechanism

The mechanism involves the formation of a key dianionic intermediate, which is then trapped by iodine.

Caption: Key mechanistic steps in the Directed ortho-Metalation synthesis.

Troubleshooting and Expert Commentary

-

Low Yields: Inadequate drying of glassware or solvents is a common cause of failure, as organolithiums react rapidly with water. Ensure all materials are scrupulously dry. Another cause can be impure or partially degraded n-butyllithium; titrating the reagent before use is recommended for accuracy.

-

Formation of Side Products: If the temperature rises significantly above -70 °C, the dianion can become unstable, potentially leading to benzyne intermediates and subsequent side reactions.[6] Strict temperature control is paramount.

-

Incomplete Reaction: Insufficient reaction time after the addition of n-BuLi may lead to incomplete formation of the dianion. Allowing the reaction to stir for at least one hour at -78 °C is crucial for driving the deprotonation to completion.

Conclusion

The is a prime example of the strategic power of Directed ortho-Metalation. By leveraging the directing capacity of the carboxylate and bromo groups, a strong organolithium base can achieve highly regioselective C-H activation at the C6 position. While the protocol demands rigorous anhydrous and low-temperature conditions, it provides a reliable and efficient route to a valuable synthetic building block that is otherwise difficult to access. This guide provides the foundational knowledge and practical steps necessary for researchers to successfully implement this important transformation.

References

- Gschwend, H. W., & Rodriguez, H. R. (1979). Directed Metalation of Aromatic Compounds. Organic Reactions, 26, 1-360.

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Wikipedia contributors. (2023, December 2). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]

-

Extance, A. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium?. Chemistry World. [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

-

Fiveable. (n.d.). Aromatic Iodination Definition. [Link]

-

Gohier, F., Castanet, A.-S., & Mortier, J. (2003). Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids. Organic Letters, 5(9), 1357–1360. [Link]

-

Leroux, F. R., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 8031. [Link]

-

Mortier, J., et al. (2003). ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. The Journal of Organic Chemistry, 68(24), 9423–9427. [Link]

-

Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link]

-

Smith, K. J., & Coltart, D. M. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648. [Link]

-

Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. baranlab.org [baranlab.org]

- 3. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-6-iodobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom ortho to a carboxylic acid group, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of 2-Bromo-6-iodobenzoic acid, including its chemical identity, synthesis, and key applications in medicinal chemistry and materials science.

Core Chemical Identifiers

A clear identification of a chemical compound is paramount for reproducibility in research and development. The key identifiers for 2-Bromo-6-iodobenzoic acid are summarized in the table below.

| Identifier | Value |

| CAS Number | 1022128-96-6[1][2][3][4] |

| Molecular Formula | C7H4BrIO2[2][3] |

| Molecular Weight | 326.92 g/mol |

| IUPAC Name | 2-Bromo-6-iodobenzoic acid |

Synthesis of 2-Bromo-6-iodobenzoic Acid: A Step-by-Step Protocol

The synthesis of 2-Bromo-6-iodobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective laboratory-scale synthesis starting from 2-iodobenzoic acid is detailed below.

Experimental Protocol

Materials:

-

2-Iodobenzoic acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Iron powder

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Copper(I) bromide

-

Hydrobromic acid (48%)

-

Sodium hydroxide

-

Diethyl ether

-

Magnesium sulfate

-

Activated carbon

Procedure:

-

Nitration of 2-Iodobenzoic Acid:

-

In a round-bottom flask cooled in an ice bath, slowly add 2-iodobenzoic acid to a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Stir the mixture at 0-5°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral.

-

Dry the crude product, 2-iodo-6-nitrobenzoic acid, under vacuum.

-

-

Reduction of the Nitro Group:

-

Suspend the 2-iodo-6-nitrobenzoic acid in a mixture of water and ethanol.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the hot mixture through celite to remove the iron salts.

-

Neutralize the filtrate with a sodium hydroxide solution and extract the product with diethyl ether.

-

Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to obtain 2-amino-6-iodobenzoic acid.

-

-

Sandmeyer Reaction:

-

Dissolve the 2-amino-6-iodobenzoic acid in an aqueous solution of hydrobromic acid (48%).

-

Cool the solution to 0-5°C and slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid (48%).

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

The crude 2-Bromo-6-iodobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

For higher purity, column chromatography on silica gel may be employed.

-

Synthesis Workflow Diagram

Caption: Synthesis of 2-Bromo-6-iodobenzoic acid from 2-iodobenzoic acid.

Applications in Research and Drug Development

2-Bromo-6-iodobenzoic acid is a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical industry. The differential reactivity of the bromine and iodine substituents allows for selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of different functional groups at specific positions on the aromatic ring, facilitating the construction of complex molecular scaffolds for drug discovery.

Mechanistic Insights: The Sandmeyer Reaction

The Sandmeyer reaction is a key transformation in the synthesis of 2-Bromo-6-iodobenzoic acid. This reaction proceeds through a diazonium salt intermediate, which is then converted to the corresponding aryl bromide by a copper(I) catalyst.

Caption: Simplified mechanism of the Sandmeyer reaction.

Conclusion

2-Bromo-6-iodobenzoic acid is a strategically important building block in organic synthesis. Its well-defined chemical identity and the availability of reliable synthetic routes make it a valuable tool for researchers and drug development professionals. The ability to selectively functionalize the bromine and iodine positions opens up a wide range of possibilities for the creation of novel and complex molecules with potential applications in medicine and materials science.

References

-

2-Bromo-6-iodo-benzoic acid. AOBChem. [Link]

-

3-Bromo-2-iodobenzoic acid | C7H4BrIO2 | CID 11232662. PubChem. [Link]

Sources

The Elusive Solubility Profile of 2-Bromo-6-iodobenzoic Acid: A Technical Guide for Researchers

Foreword: Navigating the Data Gap in Early-Phase Drug Development

In the landscape of pharmaceutical research and drug development, understanding the fundamental physicochemical properties of novel chemical entities is paramount. Among these, solubility stands as a critical determinant of a compound's downstream developability, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation design. This technical guide addresses the solubility of a promising but sparsely documented building block: 2-Bromo-6-iodobenzoic acid.

A thorough review of the existing scientific literature reveals a conspicuous absence of specific quantitative or even qualitative solubility data for 2-Bromo-6-iodobenzoic acid in common organic solvents. This data gap presents a significant challenge for researchers leveraging this compound in their synthetic and medicinal chemistry programs. This guide, therefore, takes a two-pronged approach. Firstly, it provides a robust theoretical framework for understanding and predicting the solubility of halogenated benzoic acids. Secondly, it offers a detailed, field-tested experimental protocol for determining the solubility of 2-Bromo-6-iodobenzoic acid in any solvent of interest. By equipping researchers with both predictive insights and practical methodologies, this document aims to bridge the existing knowledge gap and empower scientists to confidently integrate this valuable compound into their research endeavors.

Physicochemical Characteristics of 2-Bromo-6-iodobenzoic Acid: A Starting Point for Solubility Considerations

To understand the solubility of a compound, we must first consider its intrinsic properties. 2-Bromo-6-iodobenzoic acid (CAS No. 1022128-96-6) is a white to yellow solid with a molecular weight of approximately 326.92 g/mol .[1] Its structure, featuring a carboxylic acid group and two different halogen substituents on the benzene ring, dictates its polarity, hydrogen bonding capabilities, and crystal lattice energy—all of which are key factors governing its solubility.

The presence of the carboxylic acid group suggests the potential for hydrogen bonding with protic solvents and polar aprotic solvents that can act as hydrogen bond acceptors. The bulky bromo and iodo substituents, however, introduce steric hindrance and increase the molecule's lipophilicity, which may favor solubility in less polar organic solvents. The interplay of these structural features makes the a priori prediction of its solubility profile complex.

Theoretical Framework: Deducing Solubility from Structural Analogs

In the absence of direct experimental data, a scientifically sound approach is to analyze the solubility of structurally related compounds. By examining the solubility of simpler, yet analogous, molecules, we can infer the likely behavior of 2-Bromo-6-iodobenzoic acid. The most relevant analogs in this context are 2-iodobenzoic acid and 2-bromobenzoic acid.

2.1. Insights from 2-Iodobenzoic Acid

2-Iodobenzoic acid is described as being soluble in polar organic solvents such as ethanol and acetone.[2][3] This suggests that the carboxylic acid group's ability to form hydrogen bonds with these solvents is a significant driver of its solubility. It is sparingly soluble in water, indicating that the lipophilic character of the iodinated benzene ring limits its miscibility with aqueous media.[2]

2.2. Insights from 2-Bromobenzoic Acid

For 2-bromobenzoic acid, more specific solubility information is available. It is reported to be soluble in 95% ethanol at a concentration of 100 mg/mL.[4] Furthermore, it is described as soluble in ether, acetone, and hot water, while being only slightly soluble in cold water.[5] This again highlights the importance of solvent polarity and hydrogen bonding capacity.

2.3. Predictive Synopsis for 2-Bromo-6-iodobenzoic Acid

Based on the data from these analogs, we can formulate a hypothesis regarding the solubility of 2-Bromo-6-iodobenzoic acid. The presence of both a bromo and an iodo group will likely increase the molecule's overall lipophilicity compared to its monosubstituted counterparts. This would suggest a trend of good solubility in polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents like alcohols (methanol, ethanol, isopropanol). Solubility in nonpolar solvents such as toluene and hexane is expected to be lower, as the polar carboxylic acid group will hinder dissolution. The solubility in water is anticipated to be very low.

The following table provides a qualitative prediction of the solubility of 2-Bromo-6-iodobenzoic acid based on the behavior of its structural analogs.

| Solvent Class | Common Solvents | Predicted Solubility of 2-Bromo-6-iodobenzoic Acid | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble to Moderately Soluble | The carbonyl group of these solvents can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These are strong polar aprotic solvents known for their ability to dissolve a wide range of organic compounds. | |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The high polarity of the carboxylic acid group is incompatible with the nonpolar nature of these solvents. |

| Chlorinated | Dichloromethane, Chloroform | Slightly to Moderately Soluble | These solvents have intermediate polarity and may offer some solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published data, experimental determination of the solubility of 2-Bromo-6-iodobenzoic acid is essential for any research program utilizing this compound. The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method. This method is reliable and provides the thermodynamic solubility, which is a true measure of the compound's solubility at a given temperature.

3.1. Materials and Equipment

-

2-Bromo-6-iodobenzoic acid

-

A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMF, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Factors influencing the solubility of 2-Bromo-6-iodobenzoic acid.

Conclusion and Future Perspectives

While a definitive, published solubility profile for 2-Bromo-6-iodobenzoic acid remains to be established, this guide provides a comprehensive framework for researchers to navigate this data gap. By understanding the physicochemical properties of the molecule, leveraging data from structural analogs for informed predictions, and employing a robust experimental protocol, scientists can confidently determine the solubility of this compound in any solvent relevant to their work.

The generation and publication of such experimental data would be of immense value to the wider scientific community, aiding in the accelerated development of new synthetic methodologies and novel therapeutic agents. It is our hope that this guide will not only serve as a practical resource but also as a catalyst for the dissemination of this much-needed information.

References

-

Solubility of Things. 2-Iodobenzoic acid. [Link]

-

ChemBK. 2-Bromobenzoic acid. [Link]

-

LookChem. 2-Bromobenzoic acid. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Academia.edu. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. (2025-08-07). [Link]

-

University of Calgary. Solubility of Organic Compounds. (2023-08-31). [Link]

-

DergiPark. Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. [Link]

-

ResearchGate. Thermodynamics of Solutions I: Benzoic Acid and Acetylsalicylic Acid as Models for Drug Substances and the Prediction of Solubility. (2025-08-05). [Link]

-

Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

National Center for Biotechnology Information. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. [Link]

-

Loba Chemie. 2-IODOBENZOIC ACID. [Link]

-

Wikipedia. Iodobenzoic acid. [Link]

-

PubMed. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. [Link]

-

ResearchGate. Experimental solubility of benzoic acid in water compared with.... [Link]

-

Semantic Scholar. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

-

PubChem. 2-Bromo-6-nitrobenzoic acid. [Link]

-

AOBChem. 2-Bromo-6-iodo-benzoic acid. [Link]

-

Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013-08-30). [Link]

-

ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [Link]

-

PubChem. 2-Iodobenzoic acid. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2-Bromo-6-iodobenzoic Acid

Introduction: The Role of NMR in the Structural Elucidation of Complex Aromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the determination of molecular structure. For researchers and professionals in drug development and chemical sciences, NMR provides critical insights into the connectivity and chemical environment of atoms within a molecule. In the context of substituted aromatic compounds, such as 2-Bromo-6-iodobenzoic acid, NMR is indispensable for confirming regiochemistry and understanding the electronic effects of various functional groups on the benzene ring.

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-Bromo-6-iodobenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and empirical data from structurally analogous compounds to offer a robust and scientifically-grounded prediction of its spectral characteristics. The causality behind the predicted chemical shifts and coupling constants is explained in detail, providing a framework for the interpretation of NMR data for similarly complex aromatic systems.

Predicted ¹H NMR Spectrum of 2-Bromo-6-iodobenzoic Acid

The ¹H NMR spectrum of 2-Bromo-6-iodobenzoic acid is anticipated to exhibit a complex pattern for the three aromatic protons. The chemical shifts of these protons are influenced by the anisotropic effect of the benzene ring and the electronic effects of the three substituents: the electron-withdrawing carboxylic acid group, and the two halogen atoms, bromine and iodine.

Substituent Effects on Proton Chemical Shifts:

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and will deshield the ortho and para protons. However, in this 2,6-disubstituted pattern, its primary influence will be on the overall electron density of the ring.

-

Bromine (-Br) and Iodine (-I): Halogens exhibit a dual effect. They are inductively electron-withdrawing but can also be weakly electron-donating through resonance. Their net effect is generally deshielding, with the magnitude of the effect being influenced by their electronegativity and size.

The three aromatic protons of 2-Bromo-6-iodobenzoic acid are in different chemical environments and are expected to show distinct signals. Based on the principles of substituent additivity, we can predict the approximate chemical shifts and splitting patterns.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~7.8 - 8.0 | Triplet (t) | J ≈ 8.0 |

| H-3 | ~7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

| H-5 | ~7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |

The proton at the 4-position (H-4) is expected to be the most deshielded due to its para-relationship with the carboxylic acid group and its position between two electron-withdrawing halogens. It will appear as a triplet due to coupling with the two adjacent protons (H-3 and H-5). The protons at the 3 and 5-positions will be in slightly different environments due to the different halogens at the 2 and 6-positions. They are expected to appear as doublets of doublets, each coupling to H-4 and to each other (a small meta coupling).

Predicted ¹³C NMR Spectrum of 2-Bromo-6-iodobenzoic Acid

The ¹³C NMR spectrum of 2-Bromo-6-iodobenzoic acid will provide valuable information about the carbon framework of the molecule. Each of the seven carbon atoms is in a unique chemical environment and is expected to produce a distinct signal.

Substituent Effects on Carbon Chemical Shifts:

The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon atoms directly attached to the substituents (ipso-carbons) will show the most significant shifts.

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid group will appear significantly downfield, typically in the range of 165-185 ppm.

-

Ipso-Carbons (C-1, C-2, C-6): The carbons bearing the carboxylic acid, bromine, and iodine will have their chemical shifts significantly altered. The carbon attached to the iodine (C-6) is expected to be shifted upfield due to the "heavy atom effect," while the carbon attached to the bromine (C-2) will be downfield relative to an unsubstituted benzene. The carbon attached to the carboxylic acid (C-1) will also be downfield.

-

Aromatic Carbons (C-3, C-4, C-5): The remaining aromatic carbons will have chemical shifts influenced by the combined effects of the three substituents.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 - 175 |

| C-1 | ~135 - 140 |

| C-2 | ~120 - 125 |

| C-3 | ~130 - 135 |

| C-4 | ~138 - 142 |

| C-5 | ~128 - 132 |

| C-6 | ~95 - 100 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for a compound like 2-Bromo-6-iodobenzoic acid, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 2-Bromo-6-iodobenzoic acid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the acidic proton of the carboxylic acid.

-

Gently agitate the tube to ensure complete dissolution of the sample.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain a flat baseline.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Visualizing the Molecular Structure and Assignments

The following diagram illustrates the molecular structure of 2-Bromo-6-iodobenzoic acid with the predicted assignments for the aromatic protons and carbons.

Caption: Molecular structure of 2-Bromo-6-iodobenzoic acid with atom numbering.

Conclusion

This in-depth technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-6-iodobenzoic acid. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous compounds, we have established a robust framework for understanding the spectral characteristics of this complex molecule. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data. This guide serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development, aiding in the structural elucidation and characterization of novel aromatic compounds.

References

-

Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC - NIH. Available at: [Link]

-

NMR chemical shift prediction of benzenes - Stenutz. Available at: [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. Available at: [Link]

-

NMR Spectroscopy of Benzene Derivatives - JoVE. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. Available at: [Link]

-

APPENDIX 2 - MIT. Available at: [Link]

The Strategic Utility of 2-Bromo-6-iodobenzoic Acid in Modern Drug Discovery: A Technical Guide

For Immediate Release to the Scientific Community

This in-depth technical guide, authored for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive overview of 2-Bromo-6-iodobenzoic acid. We will delve into its commercial availability, key chemical properties, and strategic applications in pharmaceutical synthesis, with a focus on leveraging its unique reactivity for the construction of complex molecular architectures. This guide is intended to serve as a practical resource, bridging the gap between theoretical potential and tangible laboratory application.

Introduction: A Versatile Building Block for Complex Scaffolds

2-Bromo-6-iodobenzoic acid (CAS No. 1022122-89-6) is a di-halogenated benzoic acid derivative that has emerged as a valuable intermediate in medicinal chemistry. Its utility stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds, allowing for selective and sequential functionalization. This property is particularly advantageous in the synthesis of intricate molecular scaffolds found in numerous biologically active compounds. The strategic placement of the halogen atoms ortho to the carboxylic acid group provides a powerful handle for a variety of cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery programs. This guide will explore the practical aspects of sourcing this key starting material, its analytical characterization, and provide a detailed protocol for a representative synthetic transformation.

Commercial Availability and Supplier Landscape

2-Bromo-6-iodobenzoic acid is readily available from a range of commercial suppliers, catering to both research and bulk-scale manufacturing needs. The following table summarizes a selection of reputable vendors offering this compound, highlighting typical purities and availability. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and specifications for their specific application.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Availability |

| Sigma-Aldrich | 1022128-96-6 | C₇H₄BrIO₂ | 326.91 g/mol | ≥98% | In Stock |

| AOBChem | 1022128-96-6 | C₇H₄BrIO₂ | 326.91 g/mol | 95% | In Stock |

| Simson Pharma Limited | 1022128-96-6 | C₇H₄BrIO₂ | 326.91 g/mol | High Quality | In Stock |

| BLD Pharm | 1022128-96-6 | C₇H₄BrIO₂ | 326.91 g/mol | N/A | In Stock |

| ChemicalBook | 1022128-96-6 | C₇H₄BrIO₂ | 326.91 g/mol | N/A | In Stock |

Note: Availability and purity are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of 2-Bromo-6-iodobenzoic acid is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physicochemical Properties:

| Property | Value |

| CAS Number | 1022128-96-6 |

| Molecular Formula | C₇H₄BrIO₂ |

| Molecular Weight | 326.91 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 153-155 °C |

| Storage | 2-8°C, protect from light |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine, iodine, and carboxylic acid substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for the seven carbon atoms of the benzoic acid core. The carbons bearing the halogen and carboxyl groups will exhibit characteristic downfield shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (326.91 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one iodine atom.

Synthetic Applications and Experimental Protocol

The differential reactivity of the C-I and C-Br bonds in 2-Bromo-6-iodobenzoic acid is the cornerstone of its synthetic utility. The C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst, making it the preferred site for initial cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This regioselectivity allows for the introduction of a diverse range of substituents at the 2-position, while leaving the less reactive C-Br bond intact for subsequent transformations. This sequential functionalization strategy is a powerful tool for building molecular complexity.

Furthermore, the carboxylic acid moiety can be readily converted to other functional groups, such as amides, esters, and hydrazides, providing additional avenues for derivatization.

Detailed Experimental Protocol: Synthesis of 2-Bromo-6-iodobenzohydrazide

This protocol details the synthesis of 2-Bromo-6-iodobenzohydrazide, a derivative that can serve as a precursor for further elaboration in drug discovery programs.[1]

Reaction Scheme:

Caption: Synthesis of 2-Bromo-6-iodobenzohydrazide.

Materials:

-

2-Bromo-6-iodobenzoic acid

-

Hydrazine hydrate

-

Aqueous or alcoholic solvent (e.g., ethanol, water)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-6-iodobenzoic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol or water).

-

Addition of Reagent: To the stirred solution, add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60°C and 100°C.[1] The optimal temperature may vary depending on the solvent used.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to afford the desired 2-Bromo-6-iodobenzohydrazide.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. Before handling 2-Bromo-6-iodobenzoic acid, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. As recommended, store at 2-8°C and protect from light.

Conclusion and Future Outlook

2-Bromo-6-iodobenzoic acid represents a strategically important and commercially accessible building block for the synthesis of complex organic molecules. Its well-defined and differential reactivity provides medicinal chemists with a reliable platform for the construction of novel chemical entities with potential therapeutic applications. The ability to perform selective, sequential cross-coupling reactions, coupled with the versatility of the carboxylic acid functional group, ensures that this compound will continue to be a valuable tool in the pursuit of new drug candidates. Future research will likely focus on expanding the scope of its applications in diverse synthetic methodologies and its incorporation into innovative molecular designs for targeting a wide range of biological pathways.

References

-

AOBChem. 2-Bromo-6-iodo-benzoic acid. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 2-Bromo-6-iodobenzoic acid, a key reagent in pharmaceutical synthesis and organic chemistry.[1] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Compound Profile and Hazard Identification

2-Bromo-6-iodobenzoic acid (CAS No. 1022128-96-6) is a disubstituted benzoic acid derivative.[1][2][3] Its reactivity, inherent in the carboxylic acid functionality and the two distinct halogen substituents, makes it a valuable building block. However, these same properties necessitate stringent safety measures. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from closely related halogenated benzoic acids provide a strong basis for hazard assessment.

1.1 GHS Hazard Classification (Anticipated)

Based on analogous compounds, 2-Bromo-6-iodobenzoic acid should be treated as a hazardous substance. The anticipated GHS classification is as follows:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5][6][7][8]

-

Serious Eye Damage/Eye Irritation: Category 2A/2 (Causes serious eye irritation)[4][5][6][7][8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[4][5][7]

Hazard Statements:

-

H335: May cause respiratory irritation.[5]

1.2 The "Why" Behind the Hazards

The irritant nature of halogenated benzoic acids stems from their acidic properties and the reactivity of the carbon-halogen bonds. Upon contact with moist tissues like skin, eyes, or the respiratory tract, the acidic nature can cause localized irritation. Furthermore, the presence of bromine and iodine atoms can contribute to oxidative stress and inflammatory responses in biological tissues.

Section 2: Prudent Practices for Handling and Exposure Control

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks.

2.1 Engineering Controls: The First Line of Defense

-

Ventilation: All handling of 2-Bromo-6-iodobenzoic acid in its solid, powdered form must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[5][6][9][10] The principle here is to capture any airborne particulates at the source, preventing them from entering the laboratory environment and the user's breathing zone.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in the event of accidental contact.[11]

2.2 Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist; it's a scientifically informed decision to create a barrier between the researcher and the chemical.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a risk of splashing.[5][12][13] | Protects the eyes from dust particles and potential splashes of solutions containing the compound. The mucous membranes of the eyes are particularly susceptible to irritation. |

| Hand Protection | Nitrile or neoprene gloves, inspected for integrity before each use. Follow the manufacturer's guidelines for breakthrough time.[6][12][14] | Prevents direct skin contact, which can lead to irritation. Proper glove removal technique is crucial to avoid contaminating the hands. |

| Body Protection | A lab coat, fully buttoned. For larger quantities, a chemical-resistant apron is recommended.[12][15] | Protects the skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when handling small quantities in a fume hood. If engineering controls are not sufficient, a NIOSH-approved particulate respirator may be necessary.[12][15] | Prevents inhalation of airborne dust, which can cause respiratory tract irritation. |

2.3 Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][12][16][17]

-

Do not eat, drink, or smoke in areas where chemicals are handled.[12][15][16][18][19]

-

Contaminated clothing should be removed promptly and washed before reuse.[4][6][12][15]

Section 3: Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a calm and methodical response is crucial.

3.1 First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5][6][13][20]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5][13][16][20]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][13][16][20]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][12][13][20]

3.2 Accidental Release Measures

For a small spill of the solid material:

-

Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.[4][5][11][16][20]

-

Place the collected material into a suitable, labeled container for disposal.[4][5][11][16][20]

-

Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the disposal container.

-

Do not allow the material to enter drains or waterways.[5][10][14]

Section 4: Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][15][19][20][21][22]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[13][16][17][19][21][23] Halogenated organic compounds can react exothermically with these substances.

-

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide.[5][16]

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

-

Disposal Method: Dispose of this material and its container at a licensed hazardous-waste disposal plant.[4][13][16][20] Do not dispose of it with regular laboratory trash or down the drain.

-

Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.

Visual Protocols

Workflow for Safe Handling of 2-Bromo-6-iodobenzoic Acid

Caption: Standard operating procedure for handling 2-Bromo-6-iodobenzoic acid.

Emergency Response for Accidental Spill

Caption: Step-by-step response to an accidental spill of solid material.

References

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Bromo-2,6-difluorobenzoic acid. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 2-bromo-5-iodobenzoic acid. Retrieved from [Link]

-

Alpha Resources. (2021, February 19). Safety Data Sheet: BENZOIC ACID. Retrieved from [Link]

-

Springer Nature. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

-

VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

-

CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-iodobenzoic acid. Retrieved from [Link]

-

Möller Chemie. (2023, January 24). Benzoic acid - Safety data sheet. Retrieved from [Link]

Sources

- 1. 2-Bromo-6-iodo-benzoic acid | 1022128-96-6 [chemicalbook.com]

- 2. 1022128-96-6|2-Bromo-6-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. zycz.cato-chem.com [zycz.cato-chem.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.se [fishersci.se]

- 9. angenechemical.com [angenechemical.com]

- 10. angenechemical.com [angenechemical.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 16. fishersci.com [fishersci.com]

- 17. ehs.com [ehs.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. alpharesources.com [alpharesources.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. fishersci.com [fishersci.com]

- 22. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]

- 23. moellerchemie.com [moellerchemie.com]

potential reactivity of the carboxylic acid group in 2-Bromo-6-iodobenzoic acid

An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-Bromo-6-iodobenzoic Acid

Abstract

2-Bromo-6-iodobenzoic acid is a valuable, albeit challenging, building block in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science. Its utility is derived from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a bromine atom, and a more labile iodine atom. However, the synthetic potential is often hampered by the profound steric hindrance imposed by the two bulky ortho-halogen substituents on the carboxylic acid group. This guide provides a comprehensive analysis of the reactivity of this carboxylic acid, focusing on the mechanistic principles and field-proven protocols required to overcome the challenges of steric inhibition. We will explore key transformations—esterification, amide bond formation, and reduction—offering not just methodologies, but the strategic rationale behind them for researchers, chemists, and drug development professionals.

The Core Challenge: Steric Hindrance

The reactivity of a carboxylic acid is fundamentally dictated by the accessibility of its carbonyl carbon to nucleophiles.[1] In 2-Bromo-6-iodobenzoic acid, this accessibility is severely restricted. The large van der Waals radii of the bromine and iodine atoms flanking the carboxylic acid group create a constricted environment, physically blocking the trajectory of incoming nucleophiles.[2][3][4][5][6] This phenomenon, known as steric hindrance, is the primary determinant for all synthetic strategies involving this moiety.

While the halogens are electron-withdrawing, which would typically increase the electrophilicity of the carbonyl carbon, this electronic effect is largely overshadowed by the overwhelming steric effect.[2] Consequently, standard reaction conditions often fail or provide negligible yields. The key to unlocking the synthetic utility of this molecule lies in choosing reagents and pathways that can circumvent this physical shield.

Figure 1: Steric hindrance from ortho-substituents blocking nucleophilic attack.

Esterification of a Hindered Acid

Direct acid-catalyzed esterification, such as the Fischer-Speier method, is notoriously inefficient for sterically hindered carboxylic acids.[7][8] The reaction equilibrium is difficult to drive forward as the tetrahedral intermediate is destabilized by steric strain. To achieve high conversion, the carboxylic acid must first be converted into a more reactive intermediate.

Strategy 1: Activation via Acyl Chloride Formation

The most robust method for esterifying a hindered acid is to first convert it to its corresponding acyl chloride. Acyl chlorides are significantly more electrophilic than the parent carboxylic acid and react readily with alcohols, even secondary or tertiary ones, without the need for an acid catalyst.

Protocol 2.1.1: Acyl Chloride Formation

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 2-Bromo-6-iodobenzoic acid (1.0 eq).

-

Reagent Addition: Suspend the acid in thionyl chloride (SOCl₂, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.

Protocol 2.1.2: Ester Formation from Acyl Chloride

-

Setup: In a separate flask under an inert atmosphere, dissolve the desired alcohol (1.1-1.5 eq) in a dry, non-protic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) to scavenge the HCl byproduct.

-

Addition: Cool the alcohol solution to 0 °C. Dissolve the crude acyl chloride from the previous step in a minimal amount of dry DCM and add it dropwise to the alcohol solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

-

Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude ester can then be purified by column chromatography.

Strategy 2: Steglich Esterification

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[9] The addition of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial for hindered substrates as it forms a highly reactive acyl-pyridinium intermediate.

| Method | Activating Agent | Catalyst | Temperature | Advantages/Disadvantages |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | None needed for esterification step | Reflux, then 0 °C to RT | Pro: Highly effective for hindered systems. Con: Harsh reagents, moisture-sensitive intermediate. |

| Steglich | DCC or EDC | DMAP (catalytic) | 0 °C to RT | Pro: Milder conditions. Con: DCC byproduct (DCU) can be difficult to remove; potential for side reactions. |

Table 1: Comparison of Esterification Strategies for 2-Bromo-6-iodobenzoic Acid.

Figure 2: Experimental workflow for a Steglich esterification protocol.

Amide Bond Formation: Navigating the Coupling Landscape

Directly forming an amide bond by heating a carboxylic acid and an amine is not feasible due to a competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[10][11] This necessitates the use of coupling reagents to activate the carboxylic acid. For a sterically hindered substrate like 2-Bromo-6-iodobenzoic acid, the choice of coupling reagent is critical.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-substituted intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.

Common Coupling Reagents for Hindered Systems

Standard peptide coupling reagents are often employed, but their effectiveness can vary significantly.

| Reagent Acronym | Full Name | Class | Efficacy with Hindered Substrates |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Moderate; often requires additives like HOBt or HOAt.[10][12] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | High; generally considered one of the most effective for difficult couplings.[12][13] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | High; effective but can be more expensive. |

| T3P® | Propylphosphonic Anhydride | Anhydride | High; known for clean reactions and high yields. |

Table 2: Performance of Common Amide Coupling Reagents.

For 2-Bromo-6-iodobenzoic acid, uronium-based reagents like HATU are often the preferred choice due to their high reactivity and ability to overcome significant steric barriers.

Figure 3: General mechanism for amide bond formation using coupling reagents.

Protocol: HATU-Mediated Amide Coupling

-

Setup: In a dry flask under an inert atmosphere, dissolve 2-Bromo-6-iodobenzoic acid (1.0 eq), HATU (1.1-1.2 eq), and the desired amine (1.2 eq).

-

Solvent & Base: Add a dry, polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP). Add a non-nucleophilic organic base, typically diisopropylethylamine (DIPEA, 2.0-3.0 eq).

-

Reaction: Stir the mixture at room temperature. The reaction time can vary from 4 to 48 hours depending on the nucleophilicity and steric bulk of the amine. Monitor progress by LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product is then purified via silica gel chromatography or recrystallization.

Reduction of the Carboxylic Acid

The reduction of the carboxylic acid group to a primary alcohol requires a potent reducing agent. The high oxidation state of the carbonyl carbon makes it resistant to milder reagents.[14]

Reagent of Choice: Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is the standard and most effective reagent for this transformation.[14][15] It is a powerful source of hydride (H⁻) that readily reduces carboxylic acids to their corresponding primary alcohols. It is important to note that sodium borohydride (NaBH₄) is not strong enough to reduce carboxylic acids.[14][15] Diborane (B₂H₆) is an alternative but is often less convenient to handle.[14]

Protocol 4.1.1: LiAlH₄ Reduction to (2-Bromo-6-iodophenyl)methanol

-

Setup: To a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in a dry ether solvent like THF or diethyl ether.

-

Addition of Acid: Dissolve the 2-Bromo-6-iodobenzoic acid (1.0 eq) in dry THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension at 0 °C. The addition is exothermic and will be accompanied by the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete reduction. Monitor by TLC or LC-MS.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts into a granular, easily filterable solid.

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography if necessary.

Orthogonal Reactivity of Halogen Substituents

While this guide focuses on the carboxylic acid, a key feature of 2-Bromo-6-iodobenzoic acid for drug development is the differential reactivity of the C-I and C-Br bonds. The C-I bond is significantly more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Br bond.[16][17] This allows for selective functionalization at the 6-position while leaving the bromine at the 2-position available for subsequent transformations, providing a powerful tool for building molecular complexity.

Conclusion

The carboxylic acid group of 2-Bromo-6-iodobenzoic acid presents a significant synthetic challenge due to severe steric hindrance from its ortho-halogen substituents. Overcoming this hurdle requires moving beyond classical reaction conditions and employing modern synthetic strategies. The key is to activate the carboxylic acid into a more potent electrophilic species. For esterification, conversion to an acyl chloride or the use of Steglich conditions with DMAP are effective. For the crucial formation of amides, highly active uronium-based coupling reagents such as HATU are often required. Finally, reduction to the primary alcohol is reliably achieved with the powerful hydride donor LiAlH₄. By understanding the underlying principles of steric inhibition and selecting the appropriate activating reagents, researchers can effectively utilize this versatile, trifunctional building block in their synthetic campaigns.

References

-

Jack Westin. (n.d.). Acid Derivatives General Principles - MCAT Content. Jack Westin. [Link]

-

Li, Y., et al. (2022). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. RSC Advances. [Link]

-

Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Brazilian Chemical Society. [Link]

-

Wikipedia. (n.d.). 2-Chlorobenzoic acid. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. [Link]

-

Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986. [Link]

- CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid. (n.d.).

-

Chen, C. C., & Chen, H. W. (1998). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. The Journal of Organic Chemistry, 63(17), 5904-5907. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Buchwald, P. (2003). Structure-Metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Mini Reviews in Medicinal Chemistry, 3(6), 575-591. [Link]

-

Chemistry LibreTexts. (2021). 18.1: Prelude to Carboxylic Acids and Their Derivatives. [Link]

-

Makara, G. M., et al. (2007). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Organic Letters, 9(24), 5059-5061. [Link]

-

ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]

-

California State University, Los Angeles. (n.d.). Fischer Esterification. [Link]

-

Phelps, I. K., Phelps, M. A., & Eddy, E. A. (1908). Researches on the Influence of Catalytic Agents in Ester Formation. The Esterification of Benzoic Acid with Certain Chlorides. American Journal of Science, s4-26(154), 253-264. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(27), 6675-6680. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

Sharma, A., et al. (2016). Amide Bond Activation of Biological Molecules. Molecules, 21(3), 329. [Link]

-

Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2023). Reduction & Oxidation Reactions of Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

-

Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. International Journal of Engineering, Science and Mathematics, 6(8), 392-401. [Link]

-

Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 112, 41-46. [Link]

-

Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

-

Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. [Link]

- US6235924B1 - Continuous process for preparing benzoic acid esters. (n.d.).

-

ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Inpressco. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. [Link]

-

Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 92. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

-

Müller, M., & Weuster-Botz, D. (2017). Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids. Applied Microbiology and Biotechnology, 101(1), 1-14. [Link]

-

Prakash, G. K. S., et al. (2018). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 118(19), 10009-10068. [Link]

-

ResearchGate. (n.d.). Evolution of amide bond formation. [Link]

Sources

- 1. ijesm.co.in [ijesm.co.in]

- 2. jackwestin.com [jackwestin.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. jk-sci.com [jk-sci.com]

- 8. athabascau.ca [athabascau.ca]

- 9. inpressco.com [inpressco.com]